molecular formula C7H11NO B1211944 2-Acetyl-1,4,5,6-tetrahydropyridine CAS No. 25343-57-1

2-Acetyl-1,4,5,6-tetrahydropyridine

货号: B1211944
CAS 编号: 25343-57-1
分子量: 125.17 g/mol
InChI 键: AHPCQXAENSRYAS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2-Acetyl-1,4,5,6-tetrahydropyridine is a heterocyclic organic compound with the molecular formula C7H11NO. It is known for its distinct aroma, often described as resembling the smell of freshly baked bread or popcorn. This compound is a key flavor component in various food products and is also of interest in the field of organic chemistry due to its unique structure and reactivity .

准备方法

Synthetic Routes and Reaction Conditions

2-Acetyl-1,4,5,6-tetrahydropyridine can be synthesized through several methods. One common approach involves the reaction of 2-pyridinecarboxaldehyde with acetyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of high-pressure reactors and specialized catalysts to optimize yield and purity. The process typically includes steps such as distillation and crystallization to isolate and purify the compound .

化学反应分析

Types of Reactions

2-Acetyl-1,4,5,6-tetrahydropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines and tetrahydropyridines, which have applications in pharmaceuticals and agrochemicals .

科学研究应用

Chemical Synthesis

Building Block in Organic Chemistry
2-Acetyl-1,4,5,6-tetrahydropyridine serves as a crucial building block in the synthesis of more complex organic molecules. It is often utilized in the preparation of pyridine derivatives and other nitrogen-containing compounds which are integral to pharmaceutical research and development.

Synthetic Routes
The synthesis of this compound can be achieved through various methods. One common route involves the reaction of 2-pyridinecarboxaldehyde with acetyl chloride in the presence of a base such as sodium hydroxide. This reaction typically results in the formation of an intermediate that cyclizes to yield the desired product.

Biological Research

Flavor and Aroma Properties
Research has highlighted the compound's role in imparting distinctive aroma and flavor characteristics in food products. Specifically, it is studied for its contribution to the aroma profile of certain rice varieties, enhancing their sensory appeal .

Mechanism of Action
The interaction of this compound with olfactory receptors has been documented. Its molecular structure allows it to bind effectively to these receptors, triggering a signal transduction pathway that results in the perception of its characteristic aroma.

Medicinal Applications

Therapeutic Potential
Ongoing research is investigating the potential therapeutic applications of this compound. It is being explored as a precursor in drug synthesis due to its ability to undergo various chemical transformations that can lead to biologically active compounds .

Industrial Applications

Food Industry Usage
In the food industry, this compound is used as a flavoring agent. Its intense aroma makes it particularly valuable for enhancing the flavor profiles of bland food products such as rice. It can also be utilized in producing fragrances for cosmetic and personal care products .

Flavor Profile Analysis

A study evaluating the aroma compounds in fragrant rice varieties identified this compound as a significant contributor to their sensory characteristics. The following table summarizes key findings related to its concentration during different growth stages:

StageLog2FCp ValueVIP
Seedling Stage23.8580.0001.618
Reproductive Stage23.6270.0001.551
Filling Stage22.9530.0021.729
Maturation Stage24.4240.0002.019

This data indicates a significant accumulation of this compound throughout the growth stages of fragrant rice .

Chemical Reaction Pathways

The compound undergoes various chemical reactions that can yield multiple derivatives with potential applications in pharmaceuticals.

Reaction TypeMajor Products Formed
OxidationPyridine derivatives
ReductionDifferent tetrahydropyridine derivatives
SubstitutionSubstituted pyridines and tetrahydropyridines

Common reagents used include potassium permanganate for oxidation and sodium borohydride for reduction.

作用机制

The mechanism of action of 2-Acetyl-1,4,5,6-tetrahydropyridine involves its interaction with olfactory receptors in the nasal cavity, which leads to the perception of its characteristic aroma. On a molecular level, the compound’s structure allows it to bind to specific receptors, triggering a signal transduction pathway that results in the sensation of smell .

相似化合物的比较

Similar Compounds

Uniqueness

2-Acetyl-1,4,5,6-tetrahydropyridine is unique due to its specific structural arrangement, which contributes to its distinct aroma profile. Its ability to undergo a variety of chemical reactions also makes it a versatile compound in synthetic chemistry .

属性

CAS 编号

25343-57-1

分子式

C7H11NO

分子量

125.17 g/mol

IUPAC 名称

1-(1,2,3,4-tetrahydropyridin-2-yl)ethanone

InChI

InChI=1S/C7H11NO/c1-6(9)7-4-2-3-5-8-7/h3,5,7-8H,2,4H2,1H3

InChI 键

AHPCQXAENSRYAS-UHFFFAOYSA-N

SMILES

CC(=O)C1=CCCCN1

规范 SMILES

CC(=O)C1CCC=CN1

同义词

6-acetyl-1,2,3,4-tetrahydropyridine
6-ATHP cpd

产品来源

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Acetyl-1,4,5,6-tetrahydropyridine
Reactant of Route 2
2-Acetyl-1,4,5,6-tetrahydropyridine
Reactant of Route 3
2-Acetyl-1,4,5,6-tetrahydropyridine
Reactant of Route 4
2-Acetyl-1,4,5,6-tetrahydropyridine
Reactant of Route 5
2-Acetyl-1,4,5,6-tetrahydropyridine
Reactant of Route 6
2-Acetyl-1,4,5,6-tetrahydropyridine
Customer
Q & A

Q1: What is the primary mechanism behind the formation of 2-Acetyltetrahydropyridine in food?

A1: 2-Acetyltetrahydropyridine primarily forms through the Maillard reaction. [, , ] This complex sequence of reactions occurs between reducing sugars, such as glucose, and amino acids, specifically proline in the case of ATHP.

Q2: Which specific intermediates are crucial for the formation of ATHP in the Maillard reaction?

A2: Research has identified 1-pyrroline and hydroxy-2-propanone as key intermediates in ATHP formation. [] Additionally, 2-(1-hydroxy-2-oxo-propyl)pyrrolidine has been identified as a key precursor, with boiling this compound in aqueous solution leading to significant ATHP generation. [, ]

Q3: Can the choice of sugar influence ATHP formation?

A3: While glucose is commonly studied, the type of sugar can influence the yield and profile of Maillard reaction products. [] Further research is needed to ascertain the specific influence of different sugars on ATHP formation.

Q4: How does the heating method impact ATHP formation?

A4: The heating method significantly impacts aroma compound formation. Studies have shown that high hydrostatic pressure processing can minimize ATHP formation while enhancing other Maillard products. [] In contrast, dry-heating and aqueous heating generate different profiles of ATHP and related odorants. []

Q5: In which food products is 2-Acetyltetrahydropyridine most commonly found?

A5: ATHP significantly contributes to the aroma of various thermally processed foods, including:

  • Popcorn: Identified as one of the primary odorants. []
  • Corn Tortillas & Chips: Identified as a major volatile component. [, ]
  • Wheat Bread Crust: Present alongside its analog, 2-acetyl-1-pyrroline. []
  • Roasted Duck Liver: Identified as a key aroma compound. []
  • Oat Pastry: Significantly increases in concentration during the toasting process. [, ]
  • Roasted Peanuts: Identified along with its analog, 2-propionyl-1-pyrroline. []

Q6: Does the presence of other compounds influence the perception of the "roasty" aroma attributed to ATHP?

A6: Yes, the overall aroma profile results from the complex interplay of multiple odor-active compounds. For example, in popcorn, ATHP acts synergistically with 2-acetyl-1-pyrroline, (E,E)-2,4-decadienal, and 2-furfurylthiol to create the characteristic aroma. [] Similarly, in oat pastry, vanillin, 3-(methylthio)propanal, and other potent odorants contribute to the overall sensory experience. []

Q7: What is the molecular formula and weight of 2-Acetyltetrahydropyridine?

A7: The molecular formula of ATHP is C7H11NO, and its molecular weight is 125.17 g/mol.

Q8: Does 2-Acetyltetrahydropyridine exist in different isomeric forms?

A8: Yes, ATHP exists as a mixture of two tautomers, which are isomers that can interconvert by relocating a hydrogen atom and a double bond. [] These tautomers exhibit distinct aroma characteristics and chromatographic behavior.

Q9: How can the structure of ATHP be confirmed?

A9: Spectroscopic techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Infrared Spectroscopy (GC-IR) are routinely employed to identify and confirm the structure of ATHP. [] High-resolution mass spectrometry can further differentiate the tautomers and provide unambiguous structure assignments. []

Q10: Can microorganisms produce 2-Acetyltetrahydropyridine, and if so, which ones?

A10: Yes, certain microorganisms found in food and beverages can produce ATHP. These include:

  • Brettanomyces Yeast: Specifically Brettanomyces bruxellensis is known to produce ATHP, potentially from lysine, and contribute to mousy off-flavor in wine. [, , , ]
  • Lactobacillus Bacteria: Several Lactobacillus species, particularly heterofermentative ones, are implicated in ATHP production in wine and other fermented products. [, , ]

Q11: What conditions favor microbial production of ATHP in wine?

A11: Several factors can influence microbial ATHP production in wine:

  • Presence of Precursors: The availability of lysine, ornithine, ethanol, and fermentable carbohydrates like fructose can stimulate ATHP production by certain microbes. [, ]
  • Microbial Species and Strain: The specific species and even strain of Lactobacillus and Brettanomyces can significantly impact the amount of ATHP produced. [, ]

Q12: How does the presence of ATHP affect the quality of wine?

A13: ATHP, along with other N-heterocycles like 2-ethyltetrahydropyridine (ETPY) and 2-acetyl-1-pyrroline (ACPY), contributes to a sensory defect in wine known as "mousy" off-flavor. [, ] This off-flavor is considered undesirable and can negatively impact wine quality.

Q13: Are there methods to control or prevent the formation of ATHP by microorganisms in wine?

A13: Winemakers employ various strategies to mitigate the risk of ATHP formation:

  • Microbial Control: Careful selection of malolactic fermentation starter cultures with low ATHP-producing potential can minimize the risk. []
  • Monitoring and Early Detection: Early detection of Brettanomyces contamination through methods like PCR can enable timely interventions to prevent spoilage. []

Q14: How is 2-Acetyltetrahydropyridine synthesized in a laboratory setting?

A15: Several methods have been developed for the synthesis of ATHP, often starting from readily available compounds like pipecolinic acid. [] These syntheses can involve multiple steps and provide insights into potential formation pathways in food.

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